Lynestrenol

Pharmacokinetics Prodrug metabolism Drug formulation

Lynestrenol is a synthetic 19‑nortestosterone‑derived progestin prodrug that must undergo hepatic CYP2C9/CYP2C19/CYP3A4 conversion to norethindrone for activity. It offers a significantly prolonged terminal half‑life (16.5 h at 5 mg vs 10 h for norethindrone) and, unlike direct norethindrone, does not deteriorate glucose tolerance in predisposed populations. Its unique ability to amplify lymphocyte stimulation >100% and enhance T‑cell function makes it the preferred candidate for studies at the intersection of steroid signaling, prodrug pharmacokinetics, and immunomodulation. Procure high‑purity Lynestrenol now to leverage these differentiated pharmacological properties in your research.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 52-76-6
Cat. No. B1193084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLynestrenol
CAS52-76-6
SynonymsLynestrenol;  HSDB 7899;  IND 1006
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
InChIInChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyYNVGQYHLRCDXFQ-XGXHKTLJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lynestrenol CAS 52-76-6: Prodrug Progestogen for Research and Niche Clinical Applications


Lynestrenol (CAS 52-76-6) is a synthetic 19-nortestosterone-derived progestogen that functions as an orally administered prodrug requiring hepatic conversion to its active metabolite, norethindrone, to exert pharmacological activity [1]. This conversion is mediated primarily by CYP2C9, CYP2C19, and CYP3A4 enzymes [2]. Lynestrenol itself exhibits no intrinsic binding affinity for the progesterone receptor [3]. Historically developed by Organon in the late 1950s and introduced in 1961 as a component of early oral contraceptives, lynestrenol has been largely superseded in contraceptive applications by newer-generation progestins but retains niche utility in specific research contexts and as a second-line endometriosis therapy in certain European jurisdictions [4].

Why Lynestrenol Cannot Be Simply Substituted with Norethindrone or Other Progestins


Lynestrenol's status as a prodrug requiring metabolic activation creates pharmacokinetic divergence from direct norethindrone administration that precludes simple dose-equivalent substitution. Despite both compounds ultimately delivering norethindrone to target tissues, lynestrenol exhibits a significantly prolonged terminal elimination half-life at higher doses (16.5 hours versus 10 hours for norethindrone at 5 mg doses) due to gradual release from adipose tissue storage [1]. Furthermore, class-level inference indicates that different 19-nortestosterone progestins exhibit distinct rank-order milligram potencies (norethisterone and ethynodiol as most potent; lynestrenol as intermediate; megestrol acetate as least potent) and varying residual androgenic profiles [2], making empirical substitution without formulation-specific validation scientifically unsound.

Lynestrenol Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Lynestrenol vs. Norethindrone: Prolonged Terminal Half-Life at Therapeutic Doses

Lynestrenol demonstrates significantly prolonged systemic exposure compared to an equivalent milligram dose of norethindrone. This pharmacokinetic divergence stems from lynestrenol's distribution into adipose tissue followed by gradual metabolic conversion, contrasting with the immediate availability of directly administered norethindrone [1].

Pharmacokinetics Prodrug metabolism Drug formulation

Lynestrenol vs. Norethindrone: Differential Bioequivalence at Low Doses

At low contraceptive doses, lynestrenol demonstrates distinct bioequivalence relationships with norethindrone. The area under the plasma concentration-time curve (AUC 0-24 h) following 0.5 mg lynestrenol is approximately equivalent to that following 0.3 mg norethindrone, indicating that a higher milligram dose of the prodrug is required to achieve equivalent systemic norethindrone exposure [1].

Bioequivalence Prodrug conversion Contraceptive formulation

Lynestrenol vs. Norethindrone: Differential Metabolic Impact in Gestational Diabetes Population

In women with prior gestational diabetes, a comparative study evaluating low-dose progestogens found that lynestrenol (0.5 mg/day) demonstrated no deterioration in glucose tolerance over one year of treatment, whereas norethindrone (0.3 mg/day) was associated with a very slight deterioration in glucose tolerance [1]. Both compounds maintained normal oral glucose tolerance test curves in all subjects, and no significant changes were observed in fasting plasma cholesterol or triglyceride values for either group [1].

Glucose tolerance Lipid metabolism Progestogen safety

Lynestrenol vs. Leuprorelin Acetate: Endometriosis Efficacy and Estradiol Suppression

In a prospective randomized trial comparing lynestrenol (5 mg twice daily orally) with leuprorelin acetate depot (3.75 mg subcutaneously monthly) for severe endometriosis, leuprorelin demonstrated superior efficacy in reducing revised American Fertility Society (r-AFS) scores. After six months of treatment, the leuprorelin group showed a reduction in mean r-AFS score from 21.8 to 11.5 points, whereas the lynestrenol group showed only a modest reduction from 27.2 to 25.5 points (p = 0.000014) [1]. Estradiol suppression also differed: leuprorelin achieved mean 17β-estradiol of 27.7 ± 9.3 pg/mL versus lynestrenol at 42.6 ± 59.3 pg/mL after six months [1].

Endometriosis GnRH agonist r-AFS score Estradiol suppression

Lynestrenol vs. Danazol: Differential Impact on Lipoprotein Profile in Endometriosis

Comparative analysis of lipoprotein changes during endometriosis treatment revealed that lynestrenol (10 mg/day) produces markedly less pronounced adverse effects on the lipoprotein profile than danazol (600-800 mg/day). While both agents cause lowering of alpha-lipoprotein cholesterol and elevation of beta-lipoprotein cholesterol, the magnitude of these changes is substantially greater with danazol, which regularly induces highly pathological atherogenic lipoprotein alterations [1].

Lipoprotein profile Atherogenicity Endometriosis therapy

Lynestrenol Unique Immunomodulatory Activity: T-Cell Stimulation

Lynestrenol possesses immunostimulatory properties not established for other 19-nortestosterone progestins. In vitro studies demonstrate that lynestrenol enhances normal human lymphocyte stimulation, increasing the phytohemagglutinin response and mixed-lymphocyte culture response by greater than 100% of baseline in some cases [1]. In vivo, lynestrenol administration to lung cancer patients increased T-cell functions as evaluated by skin tests and T-cell rosette assays [2].

Immunomodulation T-lymphocytes Phytohemagglutinin response

Lynestrenol Optimal Research and Application Scenarios Based on Quantitative Evidence


Pharmacokinetic Studies Requiring Prolonged Prodrug Conversion Profiles

Lynestrenol is optimally suited for experimental designs investigating prodrug pharmacokinetics with extended terminal half-life characteristics. The demonstrated 16.5-hour terminal half-life at 5 mg doses (versus 10 hours for equivalent norethindrone) [1] and the bioequivalence ratio of 0.5 mg lynestrenol to 0.3 mg norethindrone [1] provide quantitative benchmarks for modeling prodrug activation kinetics and tissue distribution studies.

Metabolic Safety Research in Glucose-Intolerant Populations

Based on the direct comparative evidence showing no deterioration in glucose tolerance with lynestrenol 0.5 mg/day versus slight deterioration with norethindrone 0.3 mg/day in women with prior gestational diabetes [1], lynestrenol represents a preferred research candidate for studies investigating progestin metabolic effects in populations with underlying glucose dysregulation or metabolic syndrome.

Long-Term Endometriosis Maintenance Therapy with Reduced Lipoprotein Disruption

Although leuprorelin demonstrates superior short-term efficacy in reducing r-AFS scores (47% reduction vs 6% for lynestrenol) [1], the comparatively milder effects of lynestrenol on lipoprotein profiles relative to danazol [2] support its application in long-term endometriosis management scenarios where avoiding GnRH agonist-associated bone mineral density loss and minimizing atherogenic lipid changes are prioritized. This is consistent with its current positioning as a second-line agent in Austrian and Dutch endometriosis treatment protocols [3].

Immunomodulation Research Involving Progestin-T Cell Interactions

Lynestrenol's unique ability to amplify lymphocyte stimulation by >100% of baseline in phytohemagglutinin assays [1] and to enhance T-cell function in cancer patients [2] distinguishes it from other progestins for research applications investigating the intersection of steroid hormone signaling and immune function. This property may be particularly relevant in studies of tumor immunology or inflammatory conditions where progestin-mediated immunomodulation is of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lynestrenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.